6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS No.: 2090869-36-4
Cat. No.: VC3148265
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090869-36-4 |
---|---|
Molecular Formula | C10H15N3O3 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | 6-(oxan-4-ylmethylamino)-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H15N3O3/c14-9-5-8(12-10(15)13-9)11-6-7-1-3-16-4-2-7/h5,7H,1-4,6H2,(H3,11,12,13,14,15) |
Standard InChI Key | JDDSVNNTXFOOEX-UHFFFAOYSA-N |
SMILES | C1COCCC1CNC2=CC(=O)NC(=O)N2 |
Canonical SMILES | C1COCCC1CNC2=CC(=O)NC(=O)N2 |
Introduction
6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety, contributing to its unique chemical properties. Pyrimidines are known for their biological significance and are often found in various pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes an Aldol-Michael reaction where tetrahydro-2H-pyran acts as a nucleophile attacking the electrophilic carbon of the pyrimidine derivative. This reaction typically yields high purity with favorable yields reported around 85%.
Potential Applications
This compound has potential applications in medicinal chemistry due to its structural characteristics, which may confer biological activity. Pyrimidine derivatives are often explored for their roles in pharmaceuticals, and the incorporation of a tetrahydro-2H-pyran moiety could enhance specific pharmacological properties.
Chemical Reactivity
The reactivity of 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione can be influenced by substituents on the pyrimidine ring and the tetrahydro-pyran moiety. These modifications can affect its pharmacological properties and biological activity.
Mechanism of Action
While specific mechanisms of action for this compound are not detailed, data from pharmacological studies could provide insights into its efficacy and safety profiles in biological systems. Generally, pyrimidine derivatives interact with biological targets through various mechanisms, including enzyme inhibition or receptor binding.
Comparison with Related Compounds
Other pyrimidine derivatives have shown significant biological activity. For example, 2-aminopyrimidine derivatives have been evaluated for their β-glucuronidase inhibitory activity, with some compounds showing potent inhibition . Similarly, compounds like 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives have been explored as novel herbicidal leads .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume